Bicyclo[2.2.1]heptane-1,2-diamine;dihydrochloride Bicyclo[2.2.1]heptane-1,2-diamine;dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2305253-36-3
VCID: VC5806367
InChI: InChI=1S/C7H14N2.2ClH/c8-6-3-5-1-2-7(6,9)4-5;;/h5-6H,1-4,8-9H2;2*1H
SMILES: C1CC2(CC1CC2N)N.Cl.Cl
Molecular Formula: C7H16Cl2N2
Molecular Weight: 199.12

Bicyclo[2.2.1]heptane-1,2-diamine;dihydrochloride

CAS No.: 2305253-36-3

Cat. No.: VC5806367

Molecular Formula: C7H16Cl2N2

Molecular Weight: 199.12

* For research use only. Not for human or veterinary use.

Bicyclo[2.2.1]heptane-1,2-diamine;dihydrochloride - 2305253-36-3

Specification

CAS No. 2305253-36-3
Molecular Formula C7H16Cl2N2
Molecular Weight 199.12
IUPAC Name bicyclo[2.2.1]heptane-1,2-diamine;dihydrochloride
Standard InChI InChI=1S/C7H14N2.2ClH/c8-6-3-5-1-2-7(6,9)4-5;;/h5-6H,1-4,8-9H2;2*1H
Standard InChI Key MFKUPRSLPOFJNO-UHFFFAOYSA-N
SMILES C1CC2(CC1CC2N)N.Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Bicyclo[2.2.1]heptane-1,2-diamine; dihydrochloride (C₇H₁₄N₂·2HCl) features a norbornane core with two amine groups at the bridgehead (1-position) and adjacent carbon (2-position). The dihydrochloride salt form stabilizes the free base via protonation, improving its crystalline properties and aqueous solubility . Key structural parameters include:

Table 1: Comparative Structural Properties of Bicyclic Diamines

PropertyBicyclo[2.2.1]heptane-1,2-diamine; dihydrochlorideBicyclo[2.2.1]heptane-1,4-diamine
Molecular FormulaC₇H₁₄N₂·2HClC₇H₁₄N₂
Molecular Weight205.12 g/mol126.20 g/mol
Amine Positions1,21,4
Salt FormDihydrochlorideFree base

The 1,2-diamine configuration introduces steric strain due to the proximity of the amine groups, which may influence reactivity and intermolecular interactions .

Synthetic Methodologies

Diels-Alder Approaches

The bicyclo[2.2.1]heptane skeleton is commonly synthesized via Diels-Alder reactions. For example, intermolecular cycloadditions between cyclopentadiene derivatives and dienophiles like acrylonitrile yield norbornene analogs, which can be functionalized to diamines . A recent study demonstrated the use of 5,5-disubstituted 1,4-bis(silyloxy)-1,3-cyclopentadienes in Diels-Alder reactions to construct oxy-functionalized bicyclo[2.2.1]heptanes, highlighting the versatility of this scaffold for further modification .

Post-Modification Strategies

Primary synthetic routes to 1,2-diamines may involve:

  • Nitrilation and Reduction: Cyanation of norbornene derivatives followed by catalytic hydrogenation to amines.

  • Amination of Epoxides: Ring-opening of norbornene oxide with ammonia or amines under high-pressure conditions .

  • Salt Formation: Treatment of the free base diamine with hydrochloric acid to yield the dihydrochloride salt, enhancing crystallinity .

Applications in Medicinal Chemistry

Chemokine Receptor Antagonism

Bicyclo[2.2.1]heptane diamines have emerged as key scaffolds in designing CXCR2 antagonists. A 2018 study reported that squaramide derivatives bearing a bicyclo[2.2.1]heptane moiety exhibited potent CXCR2 inhibition (IC₅₀ < 50 nM) and selectivity over CXCR1 . Molecular docking revealed that the rigid bicyclic core optimally occupies hydrophobic pockets in the receptor’s binding site, with the 1,2-diamine configuration facilitating hydrogen bonding to residues like Ser81 and Asp85 .

Comparative Analysis with Structural Analogs

Table 2: Functional Comparison of Bicyclic Diamines

CompoundBiological ActivityKey Advantage
1,2-Diamine dihydrochlorideCXCR2 antagonism (predicted)Enhanced solubility for formulation
1,4-Diamine Intermediate in polymer synthesisLower molecular weight
Norbornene-2-carbonitrileDPP-4 inhibitionEstablished synthetic routes

The 1,2-diamine’s stereochemical complexity and salt form position it as a superior candidate for drug development compared to simpler analogs .

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